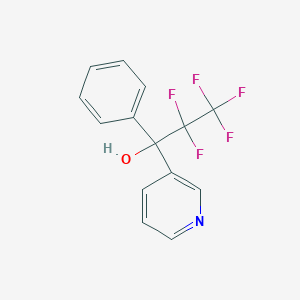

2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL

Description

The compound 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-yl)propane-1-OL (CAS: 886496-13-5, Molecular Formula: C₁₄H₁₀F₅NO, Molecular Weight: 303.23 g/mol) is a fluorinated aromatic alcohol featuring a central propane-1-ol backbone substituted with a phenyl group, a pyridine-3-yl ring, and five fluorine atoms. The compound is cataloged under MDL: MFCD04116461, indicating its use as a research chemical .

Properties

IUPAC Name |

2,2,3,3,3-pentafluoro-1-phenyl-1-pyridin-3-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F5NO/c15-13(16,14(17,18)19)12(21,10-5-2-1-3-6-10)11-7-4-8-20-9-11/h1-9,21H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLIVSVFFVIWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CN=CC=C2)(C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,3,3,3-pentafluoropropanol, phenylmagnesium bromide, and 3-bromopyridine.

Grignard Reaction: The phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether. This Grignard reagent is then reacted with 2,2,3,3,3-pentafluoropropanol to form the intermediate 2,2,3,3,3-pentafluoro-1-phenylpropan-1-ol.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or hydrocarbons.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development, particularly for its ability to enhance the metabolic stability and bioavailability of therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: It may modulate pathways related to cell signaling, metabolism, or gene expression, resulting in various biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Pyridine-Substituted Pentafluoropropanol Analogs

The closest structural analogs are 2,2,3,3,3-Pentafluoro-1-(pyridine-N-yl)propane-1-ol derivatives (where N = 2, 3, or 4), which lack the phenyl group but retain the pentafluoropropanol core. Key differences include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Target Compound | C₁₄H₁₀F₅NO | 303.23 | 886496-13-5 | Phenyl + pyridine-3-yl + pentafluoro |

| 2,2,3,3,3-Pentafluoro-1-(pyridine-2-yl)propane-1-ol | C₈H₆F₅NO | 227.14 | 17556-46-6 | Pyridine-2-yl + pentafluoro (no phenyl) |

| 2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol | C₈H₆F₅NO | 227.14 | Not provided | Pyridine-4-yl + pentafluoro (no phenyl) |

Key Findings :

- Substitution at pyridine-3-yl (target) vs. 2- or 4-yl (analogs) may alter electronic properties and steric effects, influencing binding to receptors or enzymes.

β-Carboline Alkaloids with Propane-1-OL Moieties

Compounds like 1-(9H-pyrido[3,4-b]indol-1-yl)propane-1-ol (from ) share the propane-1-ol backbone but replace fluorine and phenyl/pyridine with β-carboline systems. These exhibit distinct bioactivity, such as modulating TGF-β1-induced collagen accumulation in HFL1 cells . Unlike the target compound, β-carbolines often act as MAO inhibitors or intercalators, highlighting how structural variations drastically alter pharmacological profiles.

Fluorinated Pyridine Derivatives in Receptor Modulation

lists fluorinated compounds like TP003 and L838417, which target GABAA receptors. While these lack the pentafluoropropanol structure, their fluorinated pyridine motifs suggest shared strategies for enhancing metabolic stability and receptor affinity. For example:

Biological Activity

2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-YL)propane-1-OL is a fluorinated compound with a unique chemical structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H10F5NO

- Molecular Weight : 303.227 g/mol

- CAS Number : [Not specified in the search results]

The compound features a pentafluoro group and a pyridine moiety, which are known to influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. The presence of the fluorinated group may enhance membrane permeability and disrupt microbial cell functions.

Antitumor Activity

Research has highlighted the potential antitumor effects of pyridine-based compounds. A study on related Schiff bases demonstrated their capability to inhibit the proliferation of leukemia cell lines and induce apoptosis in cancer cells. This suggests that this compound may possess similar properties due to its structural characteristics.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Membrane Disruption : The fluorinated structure may enhance lipophilicity, allowing better interaction with cellular membranes.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.

- Gene Regulation : Some studies suggest that pyridine derivatives can modulate the expression of genes related to virulence in bacteria.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli for pyridine derivatives similar to the compound . |

| Study 2 | Investigated the antitumor effects on leukemia cell lines; compounds showed significant apoptotic activity. |

| Study 3 | Explored enzyme inhibition mechanisms; found that fluorinated compounds can effectively inhibit metabolic enzymes in pathogens. |

Q & A

Basic: What are the optimized synthetic routes for 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-3-yl)propane-1-OL?

Methodological Answer:

The synthesis typically involves multi-step approaches:

- Step 1 : Suzuki-Miyaura coupling to introduce the pyridine moiety, using 3-pyridineboronic acid and a palladium catalyst under microwave-assisted conditions (isolated yield ~75%) .

- Step 2 : Fluorination via nucleophilic substitution or radical-mediated processes to install pentafluoro groups.

- Step 3 : Stereochemical control through catalytic hydrogenation or chiral resolution for enantiopure forms .

- Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate the target compound.

Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR to confirm fluorination patterns and proton environments .

- X-ray Crystallography : Resolve stereochemistry and crystal packing (e.g., monoclinic systems with space group , as seen in related fluorinated compounds) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula () and isotopic patterns .

- HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.

- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How do structural modifications (e.g., pyridine positional isomers) influence bioactivity?

Methodological Answer:

- Comparative Studies : Synthesize analogs with pyridine-2-yl, pyridine-4-yl, or thienyl substitutions (see ) and test in receptor-binding assays.

- Key Findings :

- Method : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450 .

Advanced: What biochemical pathways or receptor systems are modulated by this compound?

Methodological Answer:

- Target Identification :

- Enzyme Inhibition : Screen against fluorinated compound libraries using fluorescence-based assays (e.g., CYP3A4 inhibition) .

- Receptor Binding : Radioligand displacement assays for GABA or kinase receptors (e.g., IC values via Scatchard analysis) .

- Pathway Analysis : Transcriptomics (RNA-seq) to identify downstream effects on oxidative stress or apoptosis pathways .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability .

- Orthogonal Assays : Validate enzyme inhibition via both fluorometric and colorimetric methods (e.g., NADPH depletion vs. substrate conversion) .

- Meta-Analysis : Compare datasets across studies using tools like RevMan to identify confounding factors (e.g., impurity levels >5%) .

Advanced: What strategies optimize the compound’s solubility and stability in aqueous buffers?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility .

- pH Adjustment : Prepare phosphate-buffered saline (pH 7.4) with 0.1% Tween-80 for stability studies .

- Lyophilization : Freeze-dry with trehalose as a cryoprotectant for long-term storage .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

- QSAR Modeling : Train models on datasets of fluorinated analogs to predict logP and metabolic clearance .

- MD Simulations : Simulate binding dynamics with targets (e.g., 100 ns trajectories in GROMACS) to optimize substituent positioning .

- ADMET Prediction : Use SwissADME or pkCSM to prioritize derivatives with favorable oral bioavailability and low hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.